4-Iodo-1-butyne

Overview

Description

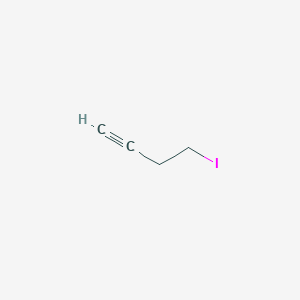

4-Iodo-1-butyne is an organic compound with the molecular formula C₄H₅I. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine atom attached to the terminal carbon of the butyne chain. This structure imparts unique reactivity and properties to the molecule, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-1-butyne can be synthesized through several methods. One common approach involves the iodination of 1-butyne. This reaction typically uses iodine (I₂) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K₂CO₃). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-butyne undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alkanes or alkenes.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in the presence of catalysts.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C).

Major Products Formed:

Substitution: Formation of azides, thiols, or other substituted alkynes.

Addition: Formation of dihalides or haloalkenes.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Synthetic Applications

4-Iodo-1-butyne is primarily utilized as a building block in organic synthesis. Its reactivity allows it to undergo various transformations, including:

- Iodination and Alkylation Reactions : The compound can be used to introduce iodine into other organic molecules, facilitating further synthetic modifications. For instance, it has been employed in S-alkylation reactions, yielding derivatives that can be further functionalized .

- Click Chemistry : this compound serves as an alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This application is particularly significant in the synthesis of bioconjugates and polymeric materials. For example, it has been used to functionalize cyclic polylactides, resulting in tumor-targeted materials with fluorescent properties .

- Ritter-type Iodo(III) Amidation : Recent studies have demonstrated that this compound can participate in iodo(III) amidation reactions of unactivated alkynes, leading to the formation of β-iodanyl enamides. This method allows for the preparation of complex molecular architectures with moderate to good yields .

Biological Applications

The biological relevance of this compound extends to its role as a chemical probe in studying bacterial communication and virulence:

- Quorum Sensing Studies : In research aimed at understanding bacterial communication mechanisms, this compound has been incorporated into probes that help identify quinolone-binding proteins. These studies have implications for developing new antibacterial strategies by targeting virulence pathways in bacteria like Pseudomonas aeruginosa .

Case Study 1: Functionalization of Polylactides

A study explored the functionalization of cyclic polylactides using this compound to create jellyfish-shaped structures with targeting capabilities. The process involved CuAAC reactions that allowed for the attachment of folic acid and rhodamine, enhancing both targeting and fluorescence properties for potential cancer therapies .

Case Study 2: Iodo(III) Amidation

Research demonstrated the utility of this compound in Ritter-type iodo(III) amidation reactions. The study highlighted its ability to react with various alkynes to form β-iodanyl enamides, which are valuable intermediates for further synthetic applications .

Mechanism of Action

The mechanism of action of 4-Iodo-1-butyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bond can undergo addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the alkyne moiety.

Comparison with Similar Compounds

1-Iodo-2-butyne: Similar structure but with the iodine atom on the second carbon.

4-Bromo-1-butyne: Bromine atom instead of iodine, leading to different reactivity.

4-Chloro-1-butyne: Chlorine atom instead of iodine, with distinct chemical properties.

Uniqueness of 4-Iodo-1-butyne: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to bromine or chlorine analogs. The iodine atom’s larger size and lower bond dissociation energy make it a better leaving group, facilitating various substitution and addition reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

4-Iodo-1-butyne (CHI) is an organoiodine compound that has garnered attention for its biological activities, particularly in the context of cancer research and synthetic chemistry. This compound is notable for its ability to participate in various chemical reactions, leading to the development of biologically active derivatives.

Cytotoxicity and Anti-Cancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds synthesized from this compound showed sub-micromolar cytotoxicity against several human cancer cell lines, including HL60 (leukemia), HeLa (cervical cancer), and MCF7 (breast cancer) cells . The cytotoxic mechanism appears to involve the formation of reactive intermediates that can damage cellular components, leading to apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Formation of Reactive Species : The compound can generate reactive oxygen species (ROS) upon metabolic activation, contributing to oxidative stress in cancer cells .

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways, although detailed mechanisms remain under investigation .

Trimerization and Trienylation

This compound has been reported to undergo trimerization and trienylation reactions, which are critical for developing new therapeutic agents. These reactions can lead to the formation of complex molecular architectures that may possess enhanced biological activities .

Study 1: Cytotoxicity Assessment

In a systematic evaluation, various derivatives of this compound were screened for their cytotoxic effects on different cancer cell lines. The results indicated that modifications on the butyne structure significantly influenced cytotoxic potency. For instance, compounds with longer carbon chains exhibited increased activity compared to their shorter counterparts .

Study 2: Mechanistic Insights

A study focusing on the mechanistic aspects of this compound's action revealed that it could interact with cellular signaling pathways related to apoptosis. The presence of iodine in the structure was found to enhance the reactivity of the compound, facilitating its interaction with biomolecules such as proteins and nucleic acids .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 0.5 | ROS generation |

| Trimerized derivative | MCF7 | 0.3 | Enzyme inhibition |

| Extended chain variant | HL60 | 0.2 | Apoptosis induction |

Table 2: Reaction Pathways Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Trimerization | Formation of a cyclic compound | Increased biological activity |

| Trienylation | Addition reaction leading to complex structures | Enhanced cytotoxic properties |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 4-Iodo-1-butyne, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves alkyne iodination under controlled conditions. For purity validation, use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with integration ratios matching expected proton counts. Quantitative elemental analysis (e.g., iodine content via ICP-MS) ensures stoichiometric accuracy. Always include detailed reaction conditions (solvent, temperature, catalyst) and characterization data in the main text, with raw spectral data in supplementary materials .

Q. How should researchers handle safety considerations when working with this compound?

- Methodological Answer : Due to its volatility (boiling point: 144.5±23.0 °C) and flammability (flash point: 57.4±16.9 °C), conduct reactions in a fume hood with spark-free equipment. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Waste containing iodine must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination. Document safety protocols in the experimental section, referencing Material Safety Data Sheets (MSDS) for disposal guidelines .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Density : Measure via pycnometry (reported density: 1.9±0.1 g/cm³).

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Spectroscopic analysis : FT-IR to confirm alkyne C≡C stretch (~2100 cm⁻¹) and C-I bond vibrations. Cross-validate with computational simulations (e.g., DFT for vibrational modes). Report uncertainties (e.g., ±0.1 g/cm³ for density) and calibration standards used .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from side reactions or impurities. Use high-resolution MS (HRMS) to confirm molecular formulas. Employ 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. If inconsistencies persist, replicate the synthesis under varying conditions (e.g., inert atmosphere, alternative catalysts) to isolate the source of error. Document all iterations and statistically analyze reproducibility (e.g., % yield variance) .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

- Methodological Answer : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance oxidative addition efficiency. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Solvent polarity (THF vs. DMF) and temperature gradients should be systematically tested. Report yield optimization curves and turnover numbers (TONs) with error bars to highlight reproducibility .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in Sonogashira couplings. Compare computed activation energies with experimental kinetic data. Use molecular dynamics (MD) simulations to predict solvent effects on reaction pathways. Validate computational models against experimental spectroscopic data (e.g., UV-Vis λmax) and adjust basis sets as needed .

Q. What frameworks address reproducibility challenges in interdisciplinary studies using this compound?

- Methodological Answer : Adopt the "Research Onion" paradigm to align methodologies across disciplines:

- Philosophical layer : Define positivist (quantitative) vs. interpretivist (qualitative) approaches.

- Methodological layer : Combine synthetic chemistry with computational modeling.

- Data collection : Use standardized templates for reporting reaction conditions and analytical results.

- Validation : Cross-check results with secondary databases (e.g., PubChem, Reaxys) and peer reviews .

Q. Data Presentation Guidelines

- Tables : Include error margins (e.g., ± values) and statistical significance (p-values) for comparative studies.

- Figures : Use high-resolution chromatograms/spectra with annotated peaks. Avoid redundant data in text .

- Supplementary Materials : Provide raw NMR/GC-MS files, computational input files, and detailed safety protocols .

Properties

IUPAC Name |

4-iodobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLSTFIXVDSVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454608 | |

| Record name | 1-Butyne, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43001-25-8 | |

| Record name | 1-Butyne, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.